molecular formula C24H34N6O4 B2427290 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 899997-31-0

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2427290
CAS RN: 899997-31-0
M. Wt: 470.574
InChI Key: KZMKGNPNJSCWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H34N6O4 and its molecular weight is 470.574. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Psychotropic Activity

A study on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, which share a similar purine dione structure with the compound , highlighted their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These receptors are significant in the context of psychiatric disorders, indicating that derivatives of this compound could have applications in designing new psychotropic drugs with anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Agents

Another study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant analgesic activity, suggesting potential applications in developing new classes of analgesic and anti-inflammatory agents. Given the structural similarities, the compound may also exhibit these properties and could be explored for its pain-relieving and anti-inflammatory effects (Zygmunt et al., 2015).

Potential Antiasthmatic Activity

Xanthene derivatives, which are structurally related to the purine derivatives, have been explored for their vasodilatory and antiasthmatic activities. Given the potential for similar biological activities, the compound could be studied for its efficacy in treating respiratory conditions, specifically asthma (Bhatia et al., 2016).

Antioxidant Activity and DNA Cleavage

Coumarin-purine hybrids have been synthesized and evaluated for their in vitro antioxidant activity and DNA cleavage capabilities. Given the purine component in the compound of interest, it could be worthwhile to investigate its potential antioxidant properties and ability to interact with DNA, which could have implications in cancer research and therapy (Mangasuli et al., 2019).

properties

IUPAC Name

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O4/c1-6-28-9-11-29(12-10-28)23-25-21-20(22(32)27(5)24(33)26(21)4)30(23)14-18(31)15-34-19-8-7-16(2)17(3)13-19/h7-8,13,18,31H,6,9-12,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMKGNPNJSCWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC(=C(C=C4)C)C)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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